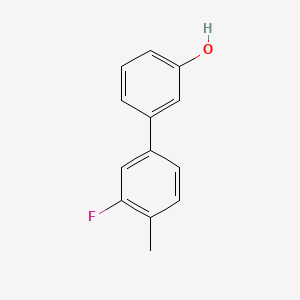

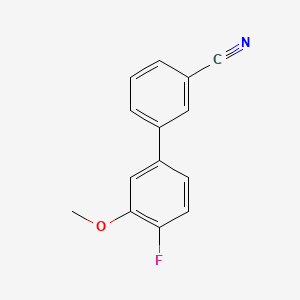

3-(3-Fluoro-4-methylphenyl)phenol

説明

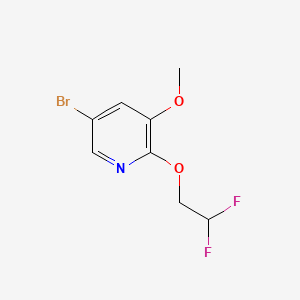

“3-(3-Fluoro-4-methylphenyl)phenol” is a chemical compound that belongs to the class of organic compounds known as phenols . Phenols are compounds containing a phenol group, which consists of a phenyl group bonded to a hydroxyl group .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a phenol group and a fluoromethyl group . The molecular formula is C7H7FO .科学的研究の応用

Photovoltaic Enhancements

A study by Jeong et al. (2014) demonstrated the use of a phenyl compound with electron-withdrawing substituents, closely related to 3-(3-Fluoro-4-methylphenyl)phenol, as an additive in polymer solar cells. This addition led to enhanced power conversion efficiency due to improved short-circuit current and fill factor, indicating the compound's potential in improving photovoltaic properties (Jeong et al., 2014).

Antimycobacterial Activities

Ali and Yar (2007) investigated derivatives of a closely related compound for antimycobacterial activities against isoniazid-resistant Mycobacterium tuberculosis. The study found that certain derivatives showed good antimycobacterial activity, suggesting potential applications in combating tuberculosis resistant to standard treatments (Ali & Yar, 2007).

Organic Fluoro-Containing Polymers

Li, Shen, and Zhang (2015) synthesized a compound closely related to this compound, predicting its application in fluoro-containing materials based on theoretical calculations. The study highlights the potential of such compounds in the synthesis of organic fluoro-containing polymers, which are significant in various industrial applications (Li, Shen, & Zhang, 2015).

Herbicidal Activities

Hu et al. (2015) synthesized derivatives of a phenyl benzo[d][1,2,3]triazin-4(3H)-one, closely related to this compound, and tested them for herbicidal activities against various plants. Some derivatives exhibited high herbicidal activities, especially against dicotyledonous plants, indicating the potential of such compounds in agricultural applications (Hu et al., 2015).

作用機序

Target of Action

Phenolic compounds often exhibit their effects by interacting with proteins, including enzymes and receptors. They may inhibit or activate these proteins, altering their function .

Mode of Action

The exact mode of action can vary, but phenolic compounds often act as antioxidants. They can neutralize harmful free radicals in the body, preventing oxidative damage to cells .

Biochemical Pathways

Phenolic compounds can affect various biochemical pathways. For example, they may inhibit enzymes involved in the production of certain inflammatory molecules, thereby reducing inflammation .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of phenolic compounds can vary widely depending on their specific structure. Some are well absorbed and extensively metabolized, while others are poorly absorbed and excreted largely unchanged .

Result of Action

The effects of phenolic compounds can include reduced inflammation, protection against oxidative damage, and potential anticancer effects. The specific effects can depend on the exact compound and its mode of action .

Action Environment

The action of phenolic compounds can be influenced by various environmental factors, including pH and the presence of other compounds. For example, some phenolic compounds are more effective as antioxidants in certain pH conditions .

Safety and Hazards

Phenols, including “3-(3-Fluoro-4-methylphenyl)phenol”, can be hazardous. They are harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to use personal protective equipment when handling this compound .

将来の方向性

The future directions for the study of “3-(3-Fluoro-4-methylphenyl)phenol” could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, the synthesis and evaluation of its analogues for in vivo analgesic potential could be an interesting area of research .

生化学分析

Biochemical Properties

3-(3-Fluoro-4-methylphenyl)phenol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates, which may further interact with other biomolecules, including proteins and nucleic acids. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and engage in hydrophobic interactions with the active sites of enzymes .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the concentration and exposure duration. At lower concentrations, this compound can modulate cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This modulation can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis. At higher concentrations, this compound may induce oxidative stress, leading to cellular damage and altered metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can act as an inhibitor or activator of enzymes, depending on the context. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity. These interactions are facilitated by the compound’s structural features, which allow it to fit into the binding pockets of target proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard storage conditions but may degrade when exposed to light or high temperatures. Over time, the degradation products of this compound can accumulate, potentially altering its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including sustained activation of stress response pathways and chronic alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties. At higher doses, it can become toxic, leading to adverse effects such as liver damage, neurotoxicity, and impaired immune function. The threshold for these toxic effects depends on the species and the duration of exposure. Studies have shown that prolonged exposure to high doses of this compound can result in significant physiological and biochemical alterations in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. This compound is metabolized by enzymes such as cytochrome P450, leading to the formation of hydroxylated and conjugated metabolites. These metabolites can further participate in metabolic reactions, affecting the overall metabolic flux and levels of various metabolites. The interaction of this compound with metabolic enzymes can also influence the metabolism of other compounds, potentially leading to drug-drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals and post-translational modifications. The localization of this compound to these compartments can influence its ability to interact with target biomolecules and exert its biological effects. For example, its presence in the nucleus may enhance its interaction with transcription factors, while its localization to mitochondria may affect cellular energy metabolism .

特性

IUPAC Name |

3-(3-fluoro-4-methylphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c1-9-5-6-11(8-13(9)14)10-3-2-4-12(15)7-10/h2-8,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHKVHMJJJWHAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=CC=C2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50683448 | |

| Record name | 3'-Fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50683448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261959-24-3 | |

| Record name | 3'-Fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50683448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-1-[4-(diphenylphosphino)benzyl]pyrrolidinium Bromide](/img/structure/B582485.png)

![4-Fluoro-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B582495.png)

![1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B582498.png)